molecular formula C10H9NO2 B067419 1-methyl-1H-indole-7-carboxylic acid CAS No. 167479-16-5

1-methyl-1H-indole-7-carboxylic acid

Cat. No. B067419
M. Wt: 175.18 g/mol
InChI Key: DWKIPLIDZYRILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-methyl-1H-indole-7-carboxylic acid and related compounds involves several key reactions, including annulation, migration of carboxylate/amide groups, and decarboxylative cyclization. For example, 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through annulation and carboxamide group migration. This process also demonstrates a carboxylate migration from the 3- to the 2-position on the indole ring, highlighting the compound's versatility in synthetic chemistry (Selvaraj, Debnath, & Kumara Swamy, 2019).

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-indole-7-carboxylic acid derivatives has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR. These studies help in understanding the electronic nature, HOMO-LUMO energy distribution, and reactivity of the molecule. Spectroscopic profiling provides insights into the molecule's bonding and anti-bonding structures, as well as the identification of reactive centers through molecular electrostatic potential (MEP) analysis (Almutairi et al., 2017).

Chemical Reactions and Properties

1-Methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, demonstrating its chemical reactivity and functional versatility. Key reactions include Rh(III)-catalyzed selective coupling, three-component aza-Friedel-Crafts reactions, and interactions with phosgene for the synthesis of indole-3-carboxylic acid derivatives. These reactions underscore the compound's role as a building block in organic synthesis, contributing to the development of new chemical entities with potential biological activities (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of 1-methyl-1H-indole-7-carboxylic acid and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and drug formulation. The crystal and molecular structures, determined through X-ray diffraction, provide insights into the compound's stability, reactivity, and potential interactions in biological systems. These properties are essential for designing compounds with desired biological activities and physicochemical characteristics (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Scientific Research Applications

Indole derivatives, including “1-methyl-1H-indole-7-carboxylic acid”, are important in several scientific fields :

  • Organic Synthesis : Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

  • Pharmaceuticals : Indole derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are used in the synthesis of drugs for the treatment of these conditions .

  • Agrochemicals : Indole derivatives are also used in the field of agrochemicals . The specific applications and methods would depend on the particular agrochemical product being developed.

  • Dyestuff Fields : Indole derivatives are used in the dyestuff fields . They might be used in the synthesis of dyes or pigments, with the specific methods and results depending on the particular dye or pigment being produced.

  • Alkaloids Synthesis : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

  • Inhibitor Synthesis : Indole derivatives are used in the synthesis of various inhibitors. For example, “1-methyl-1H-indole-7-carboxylic acid” can be used in the synthesis of inhibitors of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, and inhibitors of hepatitis C virus NS5B polymerase . Another example is the preparation of bisindolyl pyrimidinones analogs of PKC inhibitor LY333531 and (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents .

  • Natural Products Synthesis : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

  • Therapeutic Possibilities : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carboxylic acid)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-methylindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKIPLIDZYRILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593353
Record name 1-Methyl-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-7-carboxylic acid

CAS RN

167479-16-5
Record name 1-Methyl-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.65 g (0.25 mmol) of benzyl-1-methylindole-7-carboxylate (Step B) and 0.035 g of 10% Pd/C in 4 mL of a solution of 4.4% HCO2H in MeOH was stirred for 2 h at rt. The reaction mixture was filtered though a thin pad of celite and concentrated to give the title compound. 1H NMR (CDCl3) δ4.00 (s, 3H), 6.61 (d, 1H, J=3 Hz), 7.11 (d, 1H, J=3 Hz), 7.18 (t, 1H, J=8 Hz), 7.87 (d, 1H, J=8 Hz), 7.91 (d, 1H, J=8 Hz);
Name
benzyl-1-methylindole-7-carboxylate
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4.60 g (21.0 mmol) of 1-methylindole-2,7-dicarboxylic acid, 0.5 g of copper (II) oxide and 50 ml of quinoline was stirred for an hour with heating at 180° C. After cooling, the reaction mixture was poured onto 200 ml of 2N hydrochloric acid. The mixture was extracted three times with ethyl acetate and the combined extracts were washed with saturated sodium chloride solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The residue was isolated and purified by silica gel column chromatography to give 1.82 g (49.0%) of 1-methyl-7-indolecarboxylic acid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-indole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-indole-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-indole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-indole-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-indole-7-carboxylic acid
Reactant of Route 6
1-methyl-1H-indole-7-carboxylic acid

Citations

For This Compound
1
Citations
M Kitano, A Kojima, K Nakano, A Miyagishi… - Chemical and …, 1999 - jstage.jst.go.jp
… solvent was distilled off under reduced pressure The residue was purified by silica gel column chromatography (methanol/chloroform:3/97) to give 1methyl—1H-indole-7-carboxylic acid …
Number of citations: 22 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.